Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom in the thiophene ring fused with a benzene ring, along with a pyrrolidine ring attached to a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core structure and exhibit similar chemical properties.
Pyrazine derivatives: Compounds containing the pyrazine moiety also show comparable biological activities.
Pyrrolidine derivatives: These compounds have the pyrrolidine ring and are studied for their pharmacological potential.
Uniqueness
Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the combination of these three distinct moieties in a single molecule.
Biological Activity
Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and analgesic properties. This article summarizes current research findings, including in vitro and in vivo studies, and presents data on its biological activity.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety linked to a pyrrolidine ring via a pyrazinyl ether. The structural complexity of benzo[b]thiophenes contributes to their diverse biological activities. Recent studies have focused on synthesizing derivatives of this scaffold to enhance pharmacological efficacy.
Anticonvulsant Properties
Recent research highlights the anticonvulsant efficacy of benzo[b]thiophen derivatives. A study evaluated several compounds, including this compound, using various seizure models:
- Maximal Electroshock (MES) Model : This model assesses the ability of compounds to prevent seizures induced by electrical stimulation. The compound demonstrated an effective protective index, with an ED50 value indicating significant anticonvulsant activity.
- 6 Hz Seizure Model : Similar evaluations showed that the compound prolonged latency to seizure onset significantly compared to control groups, indicating robust anticonvulsant properties.
Analgesic Activity
The analgesic potential was assessed using formalin-induced pain models and neuropathic pain models in CD-1 mice. Results indicated that:
- The compound exhibited notable analgesic effects, significantly reducing pain responses in treated groups compared to controls.
- In the oxaliplatin-induced neuropathic pain model, the compound again demonstrated efficacy, suggesting its potential utility in managing chronic pain conditions.
Safety and Toxicity Profile
The safety profile of benzo[b]thiophen derivatives was evaluated through mutagenicity tests. Compounds did not exhibit mutagenic effects at various concentrations, suggesting a favorable safety margin for further development.
Data Summary
Activity Type | Model Used | ED50 (mg/kg) | Significance |
---|---|---|---|
Anticonvulsant | Maximal Electroshock | 62.1 | p < 0.01 |
Anticonvulsant | 6 Hz Model | 75.6 | Significant latency increase |
Analgesic | Formalin Test | Not specified | Significant pain reduction |
Analgesic | Neuropathic Pain Model | Not specified | Effective pain management |
Mutagenicity | Various Concentrations | Safe | No mutagenic effects observed |
Case Studies
- Antiseizure Efficacy : In a controlled study involving multiple animal models, benzo[b]thiophen derivatives demonstrated superior performance compared to existing anticonvulsants, highlighting their potential as new therapeutic agents for epilepsy.
- Chronic Pain Management : A separate study focused on neuropathic pain indicated that treatment with the compound led to significant reductions in pain scores, suggesting its application in chronic pain syndromes.
Properties
IUPAC Name |
1-benzothiophen-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCAZGFXLSZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.